N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline is a useful research compound. Its molecular formula is C12H18N4O4S and its molecular weight is 314.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.10487624 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline is involved in the design and development of pharmaceutical drugs. Piperazine derivatives, including those similar in structure to this compound, have been explored for their diverse therapeutic uses. These derivatives have been investigated for their potential as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. The slight modification to the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, suggesting that this compound could have varied pharmacological applications based on its structure (Rathi et al., 2016).
Role in Neuropharmacology
The compound's structure, featuring a piperazine moiety, indicates its potential relevance in neuropharmacological research. Piperazine cores have been foundational in developing selective antagonists for serotonin receptors, which play a significant role in learning and memory disorders. This suggests that this compound could be involved in research targeting cognitive enhancement or treatment of neurological conditions (Russell & Dias, 2002).
Environmental and Analytical Applications
In the context of environmental science, derivatives similar to this compound, particularly those involving piperazine, have been applied in nanofiltration membranes for water treatment. This research highlights the compound's potential utility in developing new materials for environmental applications, such as water purification and wastewater treatment, showcasing its versatility beyond pharmacological uses (Shao et al., 2022).
Properties
IUPAC Name |
N-methyl-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-13-11-9-10(3-4-12(11)16(17)18)14-5-7-15(8-6-14)21(2,19)20/h3-4,9,13H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBVGTGWHGZCIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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